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molecular formula C8H11NO3 B8342147 4,5-Dimethoxy-2-methylpyridine 1-oxide

4,5-Dimethoxy-2-methylpyridine 1-oxide

Cat. No. B8342147
M. Wt: 169.18 g/mol
InChI Key: PCUFYDHFOWTGFB-UHFFFAOYSA-N
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Patent
US04758579

Procedure details

19 g of 4,5-dimethoxy-2-methylpyridine 1-oxide are metered into 60 ml of acetic anhydride, warmed to 80° C., in the course of 30 minutes in a manner such that the temperature does not rise above 100° C. After a further 45 minutes at 85° C., excess acetic anhydride is distilled off in vacuo and the oily dark residue, which essentially consists of the intermediate 2-acetoxymethyl-4,5-dimethoxypyridine is stirred with 80 ml of 2N sodium hydroxide solution at 80° C. for 1 hour. After dilution with 80 ml of water and cooling, the mixture is extracted eight times with 100 ml of methylene chloride each time, the combined organic phases are washed twice with 1N sodium hydroxide solution, dried and concentrated and the crystalline, brownish residue is recrystallized from toluene. 14 g (74% of theory) of 2-hydroxymethyl-4,5-dimethoxy-pyridine of m.p. 122°-124° C. are obtained.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][N+:6]([O-])=[C:5]([CH3:12])[CH:4]=1.C(OC(=O)C)(=[O:15])C>>[OH:15][CH2:12][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:8]([O:9][CH3:10])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
COC1=CC(=[N+](C=C1OC)[O-])C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred with 80 ml of 2N sodium hydroxide solution at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 100° C
DISTILLATION
Type
DISTILLATION
Details
excess acetic anhydride is distilled off in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
After dilution with 80 ml of water and cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted eight times with 100 ml of methylene chloride each time
WASH
Type
WASH
Details
the combined organic phases are washed twice with 1N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crystalline, brownish residue is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OCC1=NC=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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